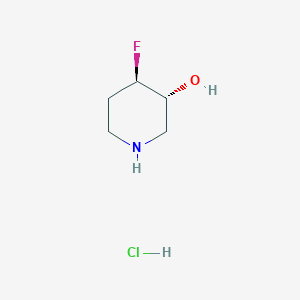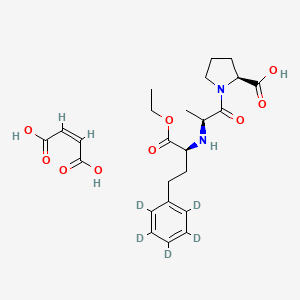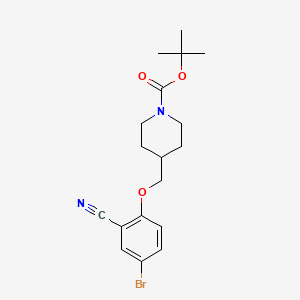
Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate
説明
Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate is a complex compound with a molecular formula of C18H23BrN2O3 and a molecular weight of 395.29 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring, a bromo-substituted phenyl ring, and a nitrile group .科学的研究の応用
Synthesis and Intermediate Role
Tert-butyl 4-((4-bromo-2-cyanophenoxy)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For example, it plays a crucial role in the production of Vandetanib, an anti-cancer drug, synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Xu, Tang, & Wang, 2015). Additionally, it is an important intermediate in the synthesis of Crizotinib, another anticancer drug, achieved through a synthesis process with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Anticancer Drug Synthesis
This compound is notably used in synthesizing small molecule anticancer drugs. A high-yield synthetic method, involving nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction, was established, with a yield of up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Application in Synthesis of Other Compounds
Apart from its role in pharmaceutical synthesis, this compound is also used in synthesizing various other biologically active molecules. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds, was achieved in 52% yield (Ya-hu, 2010).
Structural and Chemical Studies
Studies on the molecular structure of related tert-butyl piperidine derivatives have been conducted, highlighting the significance of these compounds in the field of structural chemistry and pharmaceuticals (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Anticorrosive Properties
Research has also investigated the anticorrosive properties of similar tert-butyl piperazine derivatives. For example, the novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant corrosion inhibition efficiency of 91.5% at 25 ppm in corrosive media (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
特性
IUPAC Name |
tert-butyl 4-[(4-bromo-2-cyanophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O3/c1-18(2,3)24-17(22)21-8-6-13(7-9-21)12-23-16-5-4-15(19)10-14(16)11-20/h4-5,10,13H,6-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYQHIVJLVNWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)
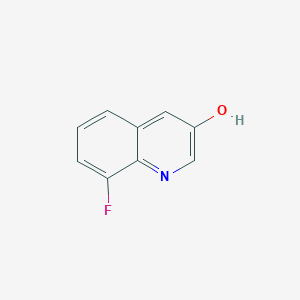
![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)


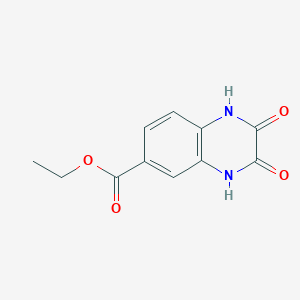


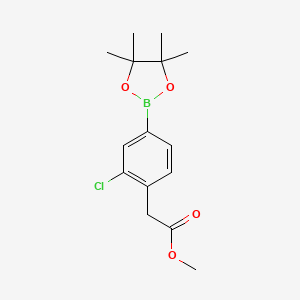
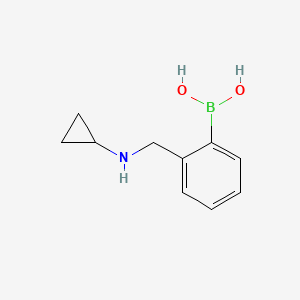
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)
